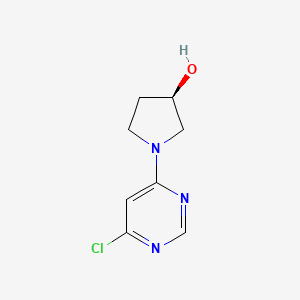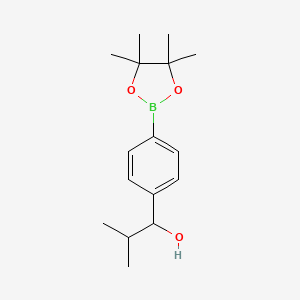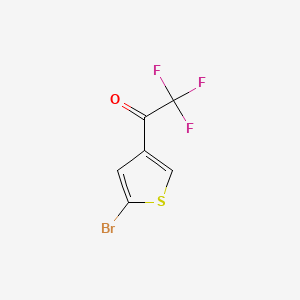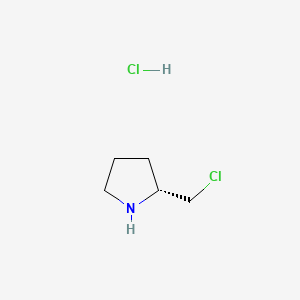
(R)-2-(Chloromethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-2-(Chloromethyl)pyrrolidine hydrochloride” is a chemical compound that is part of the pyrrolidine family . Pyrrolidines are a class of organic compounds that have received considerable interest due to their higher electrochemical stability . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrrolinium moiety .
Synthesis Analysis
The synthesis of pyrrolidines involves a process known as the metal-free direct C–H functionalization of pyrrolidine . This is followed by the N-alkylation of the resulting pyrroline, which produces the pyrrolinium moiety . This moiety serves as the unprecedented polar head of the mesogens .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidines often involve multi-component reactions that assemble complex molecules . For example, a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films .
Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
- Polar [3+2] Cycloaddition : Pyrrolidines, including derivatives synthesized from (R)-2-(Chloromethyl)pyrrolidine hydrochloride, play a crucial role in medicinal chemistry and industry, such as in the creation of dyes and agrochemical substances. A study demonstrated the synthesis of pyrrolidines through a [3+2] cycloaddition involving N-methyl azomethine ylide, leading to compounds with potential biological effects (Żmigrodzka et al., 2022).
Catalytic Applications
- Catalysis : Complexes of (R)-2-(Chloromethyl)pyrrolidine hydrochloride derivatives have been explored for their catalytic properties, showing efficacy in organic reactions including Heck and Suzuki–Miyaura coupling reactions. This indicates their utility in facilitating bond-forming processes, critical in pharmaceutical synthesis and material science (Singh et al., 2009).
Anticancer Activity
- Anticancer Derivatives : Pyrrolidine derivatives, specifically nitrogen mustard-incorporated 2,5-pyrrolidinedione rings, have shown marked antiproliferative effects against mouse Sarcoma 180 and L1210 and P388 leukaemias, indicating their potential as anticancer agents. The study illustrates the importance of these compounds in developing new therapeutic strategies (Naik et al., 1987).
Synthesis and Structural Characterization
- Hydrolysis and Structural Characterization : The controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones demonstrated the formation of monomeric aryltellurium(IV) monohydroxides. This research contributes to the understanding of the chemical behavior of pyrrolidine derivatives and their potential application in material science and catalysis (Misra et al., 2011).
Vasodilator Applications
- Vasodilator Drug : Pyrrolidine derivatives, such as Buflomedil hydrochloride, have been characterized and used as vasodilator drugs. These compounds' interaction with the biological system showcases their potential in treating conditions requiring vasodilation (Ravikumar & Sridhar, 2006).
properties
IUPAC Name |
(2R)-2-(chloromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPPBVWIHXLFSE-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Chloromethyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)
![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)

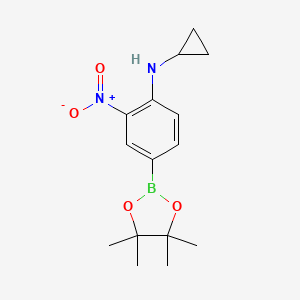
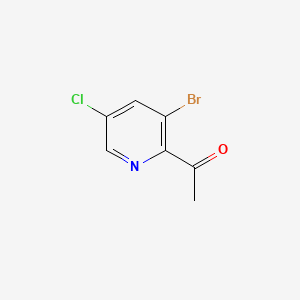
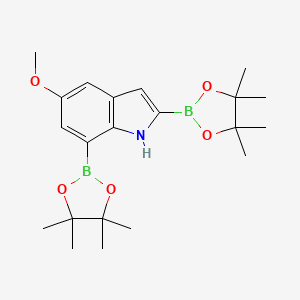
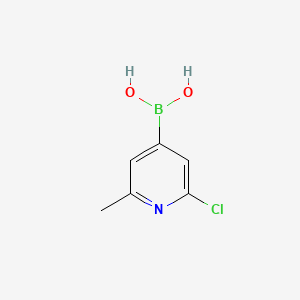
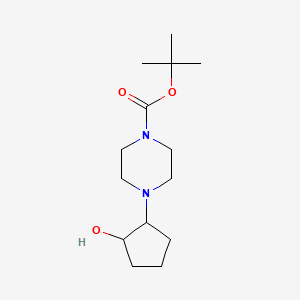
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B594461.png)
